Fsp³-Driven Conformational Rigidity: Saturated Tricycle vs. Planar Aromatic Analog
5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane (hexahydro form) provides complete sp³ saturation (Fsp³ = 1.00; 6 of 6 carbons are sp³-hybridized) . In contrast, its closest unsaturated analog—furo[3,2-b]furan-3,6-imine (CAS 187-53-1)—has Fsp³ = 0.00 (all 6 carbons are sp²-hybridized) and adopts a flat, aromatic topology . This fully saturated cage architecture introduces defined exit vectors from the bridgehead nitrogen and eliminates planarity, which is strongly associated with improved aqueous solubility and reduced promiscuous binding in fragment- and lead-discovery campaigns [1]. No other commercially available furofuran-imine scaffold achieves Fsp³ = 1.00 with retention of the bridgehead amine functionality.
| Evidence Dimension | Fraction of sp³-hybridized carbons (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 1.00 (C₆H₉NO₂; saturated tricycle) |
| Comparator Or Baseline | Furo[3,2-b]furan-3,6-imine (CAS 187-53-1); Fsp³ = 0.00 (C₆H₃NO₂; aromatic tricycle) |
| Quantified Difference | Fsp³ difference = 1.00 (absolute); MW difference = +6.05 g·mol⁻¹ |
| Conditions | Calculated from molecular formula; Fsp³ defined as (number of sp³ carbons) / (total carbon count) |
Why This Matters
High Fsp³ correlates with improved clinical success rates and reduced attrition in drug discovery; a fully saturated cage scaffold offers a unique physicochemical profile that cannot be obtained from flat aromatic analogs.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Establishes Fsp³ > 0.45 as desirable; Fsp³ = 1.00 represents maximal 3D character.) View Source
